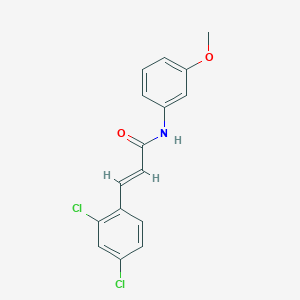
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as DMPA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that acts as a selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
作用機序
DMPA acts as a selective antagonist of the TRPM8 ion channel by binding to a specific site on the channel and preventing its activation by cold temperatures and menthol. This blockade of the TRPM8 channel results in a decrease in calcium influx and subsequent downstream signaling events.
Biochemical and Physiological Effects:
The blockade of the TRPM8 channel by DMPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMPA can inhibit the proliferation of prostate cancer cells by blocking TRPM8-mediated calcium signaling. In addition, DMPA has been shown to reduce the severity of neuropathic pain in animal models by blocking TRPM8-mediated cold hypersensitivity.
実験室実験の利点と制限
One of the major advantages of using DMPA in lab experiments is its selectivity for the TRPM8 channel. This allows researchers to specifically target the TRPM8 channel without affecting other ion channels. However, one limitation of using DMPA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of DMPA in scientific research. One area of interest is the role of TRPM8 in cancer progression and metastasis. DMPA has been shown to inhibit the proliferation of prostate cancer cells, and further studies are needed to determine if it has similar effects on other types of cancer cells. In addition, the development of more soluble analogs of DMPA could improve its effectiveness in lab experiments.
Conclusion:
In conclusion, DMPA is a valuable tool for studying the function of the TRPM8 ion channel in physiological and pathological processes. Its selectivity for the TRPM8 channel and its ability to block TRPM8-mediated calcium signaling make it a useful compound in scientific research. Further studies are needed to determine the full extent of its potential applications in the fields of cancer research and pain management.
合成法
The synthesis of DMPA involves the reaction of 3,5-dimethylphenyl isocyanate with N-methyl-N-phenylsulfonamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure DMPA. The synthesis of DMPA has been well-established and has been reported in several scientific journals.
科学的研究の応用
DMPA has been widely used in scientific research to study the function of the TRPM8 ion channel. TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and menthol. DMPA has been shown to selectively block the TRPM8 channel without affecting other ion channels, making it a valuable tool for studying the role of TRPM8 in physiological and pathological processes.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-14(2)11-15(10-13)18-17(20)12-19(23(3,21)22)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSWRPCPZEGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)
![3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5700458.png)
![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)

![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)
![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)